Inhibition of Non-Receptor Tyrosine Kinases (Class-Level Inference)
As a pyrimidinylaminobenzamide derivative, this compound is anticipated to inhibit a range of non-receptor tyrosine kinases, including Bcr-Abl, c-Abl, and receptor tyrosine kinases like PDGF-R and c-Kit, based on class-wide activity profiles [1]. The patent discloses that compounds of this class show ED50 values for kinase inhibition in the range of 0.25 to 1000 nM [1]. Specific quantitative data for this exact compound against a defined comparator in a standardized assay is not available in the accessible public domain. The closest available data is for a structurally related inhibitor from the same patent family, which showed an IC50 of 37 nM against FAK and an IC50 of 2.02E+3 nM against FAK in HT-29 cellular assays [2], illustrating the potential for divergent activity between in vitro and cellular contexts within this chemical space.
| Evidence Dimension | Tyrosine Kinase Inhibition (General Class Potency) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Class ED50 range: 0.25-1000 nM (Patent US 7,169,791) [1]; Related analog IC50: 37 nM (FAK inhibition) and 2.02E+3 nM (HT-29 cellular FAK) [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | Standard class-level kinase assays and HT-29 cellular phosphorylation assay (for comparator) |
Why This Matters
Establishes the compound within a biologically validated chemical space, which is critical for research hypothesis generation, although direct procurement for a specific application requires further experimental validation.
- [1] Manley, P. W., Martiny-Baron, G., & Mestan, J. U.S. Patent No. 7,169,791. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] BindingDB Entry for BDBM50425672 (CHEMBL2315584). Affinity Data: IC50 37 nM (FAK inhibition), IC50 2.02E+3 nM (FAK in HT-29 cells). View Source
